Cardanol Based Benzoxazine (Mixture)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

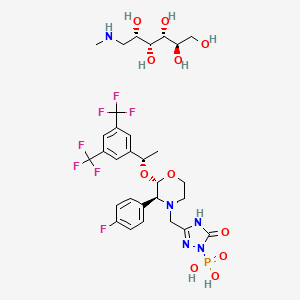

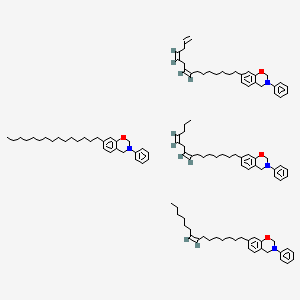

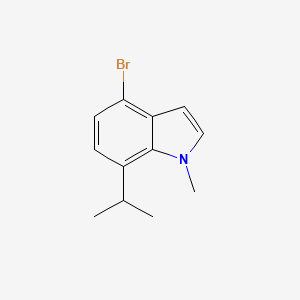

Cardanol based benzoxazine is a compound derived from cardanol, a phenolic lipid obtained from cashew nut shell liquid. This compound is known for its unique properties, including high thermal stability, low water absorption, and excellent mechanical properties. It is used in various applications, particularly in the field of polymer science, due to its eco-friendly nature and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardanol based benzoxazine is typically synthesized through a Mannich-type condensation reaction. This involves the reaction of cardanol with formaldehyde and a primary amine. The reaction can be carried out under solventless conditions or in the presence of solvents like dioxane or methanolic potassium hydroxide. The mixture is heated at reflux for several hours and then cooled to obtain the crystalline product, which is subsequently recrystallized from ethanol .

Industrial Production Methods

In industrial settings, the production of cardanol based benzoxazine involves the use of large-scale reactors where cardanol, formaldehyde, and amines are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The resulting benzoxazine monomers can be further processed to produce polybenzoxazine resins .

Chemical Reactions Analysis

Types of Reactions

Cardanol based benzoxazine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in cardanol can be oxidized to form quinones.

Reduction: The double bonds in the aliphatic chain of cardanol can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups, such as acetate or glycidyl ether.

Common Reagents and Conditions

Oxidation: Reagents like 3-chloroperbenzoic acid are used for the epoxidation of cardanol derivatives.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can be employed for the reduction of double bonds.

Substitution: Acetic anhydride or glycidyl ethers are used for the substitution reactions.

Major Products

The major products formed from these reactions include cardanol acetate, cardanol glycidyl ether, and various epoxidized derivatives .

Scientific Research Applications

Cardanol based benzoxazine has a wide range of scientific research applications:

Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Utilized in the production of adhesives, coatings, and composites due to its high thermal stability and low water absorption .

Mechanism of Action

The mechanism of action of cardanol based benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is catalyzed by the presence of phenolic compounds or benzoxazine oligomers, leading to the formation of a highly crosslinked polymer network. The molecular targets include the phenolic hydroxyl groups and the oxazine ring, which undergo polymerization to form the final polybenzoxazine resin .

Comparison with Similar Compounds

Similar Compounds

Bisphenol-A based benzoxazine: Known for its high thermal stability and mechanical properties but derived from petrochemical sources.

Furfural based benzoxazine: A biobased alternative with similar properties but derived from agricultural waste.

Uniqueness

Cardanol based benzoxazine stands out due to its renewable origin and eco-friendly nature. It offers comparable thermal and mechanical properties to petrochemical-based benzoxazines while being derived from a sustainable source. This makes it an attractive option for green chemistry applications .

Properties

Molecular Formula |

C116H160N4O4 |

|---|---|

Molecular Weight |

1674.5 g/mol |

IUPAC Name |

7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |

InChI |

InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7- |

InChI Key |

VLHBCVCYKXHJRC-BHYJQUGUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

![Benz[a]anthracene-13C6](/img/structure/B13859225.png)

![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)